5-Bromo-2-methoxy-3-methylbenzaldehyde

Lipophilicity Drug design ADME prediction

5-Bromo-2-methoxy-3-methylbenzaldehyde (CAS 145742-37-6) is a trisubstituted aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g·mol⁻¹. It features three distinct functional handles on the benzaldehyde core: a reactive aldehyde group at position 1, a methoxy (–OCH₃) group at position 2, a methyl (–CH₃) group at position 3, and a bromine atom at position Key physicochemical parameters include a computed LogP of 2.81, a polar surface area of 26 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 145742-37-6
Cat. No. B3104036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-3-methylbenzaldehyde
CAS145742-37-6
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C=O)Br
InChIInChI=1S/C9H9BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-5H,1-2H3
InChIKeyALKVVDLHOTYSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxy-3-methylbenzaldehyde (CAS 145742-37-6): Core Physicochemical and Structural Baseline


5-Bromo-2-methoxy-3-methylbenzaldehyde (CAS 145742-37-6) is a trisubstituted aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g·mol⁻¹ [1]. It features three distinct functional handles on the benzaldehyde core: a reactive aldehyde group at position 1, a methoxy (–OCH₃) group at position 2, a methyl (–CH₃) group at position 3, and a bromine atom at position 5. Key physicochemical parameters include a computed LogP of 2.81, a polar surface area of 26 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. The compound is commercially available at standard purity of 95%, with batch-specific QC documentation (NMR, HPLC, GC) provided by major suppliers .

Why Close Analogs of 5-Bromo-2-methoxy-3-methylbenzaldehyde Cannot Be Interchanged Without Experimental Validation


The benzaldehyde scaffold is substitution-labile, and the precise 5-bromo-2-methoxy-3-methyl pattern on 5-Bromo-2-methoxy-3-methylbenzaldehyde is not interchangeable with its closest analogs. The bromine atom at position 5 provides a heavy atom for cross-coupling chemistry (Suzuki, Heck, Ullmann) that the non-halogenated parent 2-methoxy-3-methylbenzaldehyde (CAS 67639-61-6) entirely lacks . Conversely, the 3-methyl group introduces steric and electronic modulation absent in 5-bromo-2-methoxybenzaldehyde (CAS 25016-01-7), which can alter both the regioselectivity of electrophilic aromatic substitution and the conformational preferences of downstream derivatives . Furthermore, replacing bromine with chlorine (5-chloro analog) or fluorine (5-fluoro analog) changes the leaving-group propensity, C–X bond strength, and lipophilicity, all of which critically affect reaction yields in metal-catalyzed couplings and the pharmacokinetic profile of any derived bioactive molecule . These differences are quantitative and consequential, as detailed in Section 3.

Quantitative Head-to-Head Evidence for 5-Bromo-2-methoxy-3-methylbenzaldehyde vs. Closest Analogs


LogP Shift of +1.3 to +1.8 Units vs. Non-Halogenated Parent Drives Differential Lipophilicity and Membrane Partitioning

The bromine atom in 5-Bromo-2-methoxy-3-methylbenzaldehyde contributes a substantial LogP increase relative to the non-halogenated parent 2-methoxy-3-methylbenzaldehyde. The target compound has a computed LogP of 2.81 [1], while 2-methoxy-3-methylbenzaldehyde has an estimated LogP of approximately 1.5–1.6 based on its lower molecular weight (150.17 vs. 229.07) and absence of the hydrophobic bromine substituent . This LogP difference of approximately +1.3 to +1.8 log units translates to a roughly 20–60× increase in octanol-water partition coefficient, meaningfully altering membrane permeability and protein-binding characteristics in any biological assay context.

Lipophilicity Drug design ADME prediction

Boiling Point Elevation of ~56 °C vs. Non-Brominated Parent Enables Higher-Temperature Reaction Compatibility

The presence of the bromine atom significantly elevates the boiling point of 5-Bromo-2-methoxy-3-methylbenzaldehyde compared to its non-halogenated analog. The target compound exhibits a predicted boiling point of 300.0 ± 37.0 °C at 760 mmHg , whereas 2-methoxy-3-methylbenzaldehyde has a predicted boiling point of 244.2 ± 20.0 °C . This ~56 °C difference reflects the increased molecular mass (229.07 vs. 150.17) and enhanced van der Waals interactions conferred by the bromine substituent, allowing the brominated compound to tolerate higher-temperature reaction conditions without premature evaporation or degradation during solvent removal.

Thermal stability Reaction engineering Distillation

Bromine-Specific Cross-Coupling Reactivity vs. Chloro and Fluoro Analogs Under Mild Catalytic Conditions

The C–Br bond at position 5 of 5-Bromo-2-methoxy-3-methylbenzaldehyde is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond in 5-chloro-2-methoxy-3-methylbenzaldehyde (CAS 23602-63-3), and far more reactive than the C–F bond in 5-fluoro-2-methoxy-3-methylbenzaldehyde (CAS 883531-22-4). This is a well-established class-level trend: aryl bromides undergo Suzuki-Miyaura coupling at room temperature to 80 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, whereas aryl chlorides typically require elevated temperatures (80–120 °C) and specialized electron-rich ligands (e.g., SPhos, XPhos), and aryl fluorides are essentially inert under standard coupling conditions [1][2]. This reactivity hierarchy directly impacts synthetic route efficiency: the bromo analog can be coupled under milder conditions with broader functional group tolerance, reducing protecting-group manipulation and side-product formation.

Cross-coupling Suzuki reaction C–C bond formation

Antifungal MIC of 50 µg/mL Against Candida albicans and Aspergillus niger Represents a Baseline Bioactivity Not Observed in the Non-Halogenated Parent

5-Bromo-2-methoxy-3-methylbenzaldehyde has been evaluated for antifungal activity, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL against both Candida albicans and Aspergillus niger in broth microdilution assays . By contrast, the non-brominated parent 2-methoxy-3-methylbenzaldehyde is reported to possess only general antimicrobial properties without quantified MIC values against these specific fungal strains , suggesting that bromine substitution at the 5-position is a critical determinant of antifungal potency. However, the absence of a direct head-to-head comparison under identical assay conditions precludes definitive quantification of the bromine contribution.

Antifungal Candida albicans Aspergillus niger

Evidence-Backed Application Scenarios for 5-Bromo-2-methoxy-3-methylbenzaldehyde in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for Diversification of Aryl Aldehyde Libraries

The C–Br bond at position 5 makes this compound the preferred building block for Pd-catalyzed cross-coupling reactions under mild conditions (25–80 °C), enabling diversification with aryl- or heteroaryl-boronic acids without competing aldehyde protection [1]. Users requiring a halogenated benzaldehyde for library synthesis should select the bromo analog over the chloro or fluoro variants because the C–Br bond undergoes oxidative addition with standard Pd catalysts at significantly lower temperatures, preserving the integrity of the aldehyde group and other sensitive functionalities .

Synthesis of Antifungal Lead Compounds Targeting Candida and Aspergillus Species

Researchers pursuing antifungal lead optimization can employ this compound as a starting scaffold, given its demonstrated MIC of 50 µg/mL against both Candida albicans and Aspergillus niger [1]. The aldehyde group serves as a synthetic handle for condensation with hydrazides or amines to generate Schiff bases, hydrazones, or thiosemicarbazones — all privileged chemotypes in antifungal drug discovery. The bromine atom provides a secondary diversification point for late-stage functionalization via cross-coupling .

Physicochemical Property Modulation in Medicinal Chemistry Programs

With a LogP of 2.81 and a polar surface area of 26 Ų, this compound occupies a favorable region of physicochemical space for CNS drug discovery (typically LogP 1–4, PSA < 90 Ų) [1]. Compared to the non-brominated parent (estimated LogP ~1.5), the brominated analog provides enhanced membrane permeability for target engagement in cell-based assays. The methyl group at position 3 further contributes to metabolic stability by blocking potential sites of oxidative metabolism, a feature absent in the des-methyl analog 5-bromo-2-methoxybenzaldehyde .

High-Temperature Process Chemistry and Solvent-Free Reactions

The elevated boiling point of 300.0 ± 37.0 °C [1] makes this compound compatible with high-boiling solvents (e.g., DMF, DMSO, NMP) and solvent-free melt reactions that would cause significant evaporative loss of the lower-boiling non-halogenated analog (bp 244.2 °C). Process chemists developing scalable routes involving prolonged heating at >200 °C should select the brominated analog to ensure reactant retention and consistent stoichiometry throughout the reaction course .

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